4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-(1-methylethyl)-
Overview
Description
4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-(1-methylethyl)- is an organic compound that belongs to the class of pyridinones This compound is characterized by a pyridinone ring substituted with a hydroxy group at the 3-position, a methyl group at the 2-position, and an isopropyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-(1-methylethyl)- can be achieved through several synthetic routes. One common method involves the condensation of 2-methyl-3-hydroxy-4-pyrone with isopropylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the condensation reaction, and the purification of the final product. Advanced techniques such as crystallization, distillation, and chromatography are often employed to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl and isopropyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-oxo-2-methyl-1-(1-methylethyl)-4(1H)-pyridinone.
Reduction: Regeneration of 3-hydroxy-2-methyl-1-(1-methylethyl)-4(1H)-pyridinone.
Substitution: Formation of various substituted pyridinones depending on the substituents used.
Scientific Research Applications
4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the pyridinone ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-methyl-4-pyrone: Similar structure but lacks the isopropyl group.
2-Methyl-3-hydroxy-4-pyranone: Similar structure but with a different ring system.
3-Hydroxy-2-methyl-γ-pyrone: Similar structure but with a different ring system.
Uniqueness
4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-(1-methylethyl)- is unique due to the presence of the isopropyl group at the 1-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
Properties
IUPAC Name |
3-hydroxy-2-methyl-1-propan-2-ylpyridin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6(2)10-5-4-8(11)9(12)7(10)3/h4-6,12H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFWEAFOAQNIHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1C(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435958 | |
Record name | 3-Hydroxy-2-methyl-1-(propan-2-yl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30652-14-3 | |
Record name | 3-Hydroxy-2-methyl-1-(1-methylethyl)-4(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30652-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-2-methyl-1-(propan-2-yl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-2-methyl-1-(propan-2-yl)-1,4-dihydropyridin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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